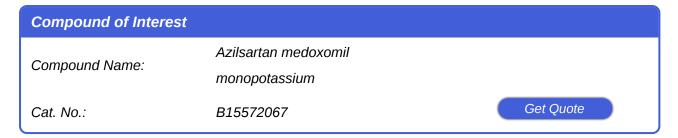


A Comparative Guide to the Bioequivalence of Two Azilsartan Medoxomil Formulations

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of a generic test formulation and a reference formulation of azilsartan medoxomil, an angiotensin II receptor blocker (ARB) used for the treatment of hypertension. The information presented is based on a pivotal bioequivalence study conducted in healthy adult subjects, offering valuable insights for researchers and professionals involved in drug development and evaluation.

Executive Summary

The evaluated generic azilsartan medoxomil formulation demonstrated bioequivalence to the reference product under both fasting and fed conditions. Key pharmacokinetic parameters, including the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), for the active moiety, azilsartan, fell within the standard acceptance range of 80.00% to 125.00%. These findings indicate that the two formulations can be considered therapeutically equivalent.

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters of the test and reference formulations of azilsartan medoxomil under fasting and fed conditions. The data is derived from a single-dose, randomized, open-label, two-way crossover study in healthy Chinese volunteers. [1][2][3]



Table 1: Pharmacokinetic Parameters under Fasting Conditions (n=30)[3]

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
|------------------|---------------------------------|---|----------------------------------|
| Cmax (ng/mL) | 2055.00 ± 438.70 | 2306.67 ± 534.82 | 89.09% (83.41% - 95.16%) |
| AUC0-t (h·ng/mL) | 15100 ± 3511.19 | 15800 ± 3642.97 | 95.57% (91.19% - 100.18%) |
| AUC0-∞ (h·ng/mL) | 15400 ± 3692.29 | 16200 ± 3784.64 | 95.06% (90.72% - 99.62%) |
| Tmax (h) | 2.89 ± 1.38 | 1.99 ± 0.58 | - |
| t1/2 (h) | 9.68 ± 1.02 | 9.76 ± 0.90 | - |

Table 2: Pharmacokinetic Parameters under Fed Conditions (n=30)[3]

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
|------------------|---------------------------------|---|----------------------------------|
| Cmax (ng/mL) | 1959.67 ± 304.10 | 1966.55 ± 331.73 | 99.65% (95.56% - 103.91%) |
| AUC0-t (h·ng/mL) | 15200 ± 3278.33 | 15400 ± 3362.99 | 98.70% (95.20% - 102.35%) |
| AUC0-∞ (h·ng/mL) | 15700 ± 3474.30 | 15800 ± 3606.97 | 99.37% (95.78% - 103.10%) |
| Tmax (h) | 3.42 ± 1.00 | 3.57 ± 1.26 | - |
| t1/2 (h) | 10.29 ± 1.02 | 10.32 ± 1.07 | - |

Experimental Protocols



The bioequivalence of the two azilsartan medoxomil formulations was established through a single-center, randomized, open-label, single-dose, two-period, two-sequence crossover study. [1][2]

Study Design

Healthy adult male and female subjects were randomly assigned to receive a single oral dose of either the test or the reference azilsartan medoxomil 80 mg tablet under fasting conditions.

[4][5] Following a washout period, subjects received the alternate formulation. A similar protocol was followed for the fed condition study. The primary objective was to compare the pharmacokinetic profiles of the two formulations.[4]

Blood Sampling and Analysis

Blood samples were collected at predefined time points over a 72-hour period following drug administration.[4] The concentration of azilsartan in plasma was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters, including Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-∞), were calculated from the plasma concentration-time data.[2] The bioequivalence between the two formulations was assessed by calculating the 90% confidence intervals (CIs) for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-∞. For bioequivalence to be declared, the 90% CIs for these parameters must fall within the range of 80.00% to 125.00%.[4]

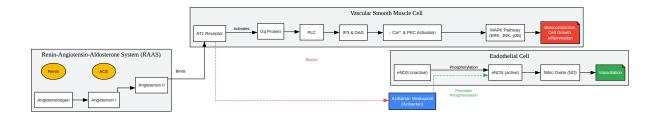
Mechanism of Action and Signaling Pathway

Azilsartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[6] By blocking the binding of angiotensin II to the AT1 receptor, azilsartan inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[6]

The binding of angiotensin II to the AT1 receptor activates several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which contributes to vascular smooth muscle cell growth and inflammation.[7] Azilsartan's blockade of the AT1 receptor can attenuate these effects. Furthermore, azilsartan has been shown to influence the



phosphorylation of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide, a potent vasodilator.[6][8]



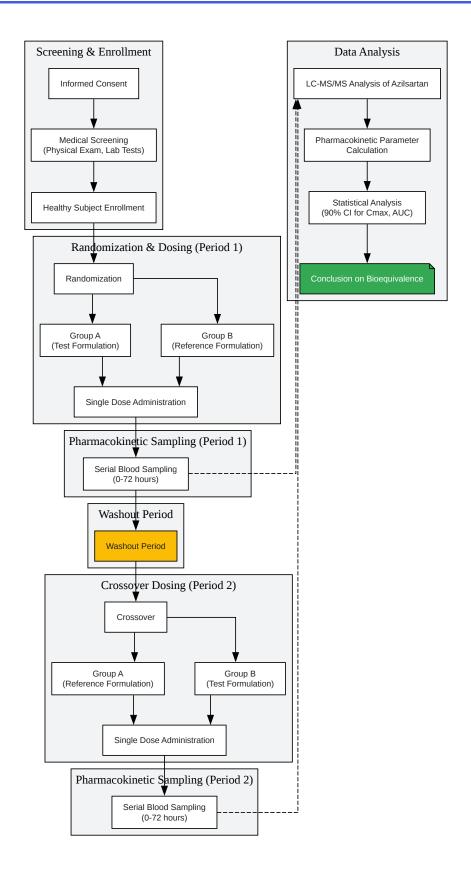
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Caption: Mechanism of action of Azilsartan.

Experimental Workflow

The workflow for a typical bioequivalence study of azilsartan medoxomil is depicted below.





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Caption: Bioequivalence study workflow.



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